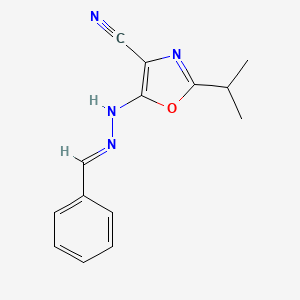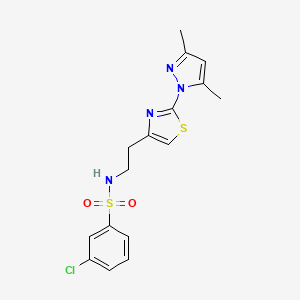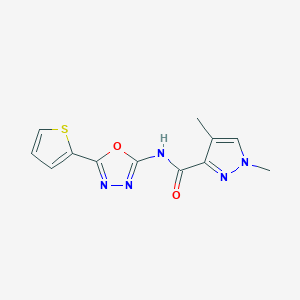
4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various heterocyclic systems, which are crucial in the development of novel pharmaceuticals. Nagarajan et al. (1994) demonstrated its use in the formation of novel alkaloidal systems, highlighting its significance in creating diverse molecular structures (Nagarajan et al., 1994).
Pharmacological Studies
- Malinka et al. (2001) explored the synthesis and in vivo pharmacology of derivatives of this compound, focusing on its potential applications in treating various conditions (Malinka et al., 2001).
- Dehdashti et al. (2013) assessed its use in tumor imaging, particularly in evaluating tumor proliferation using PET imaging. This research underlines the compound's potential in oncological diagnostics (Dehdashti et al., 2013).
Chemical Synthesis and Applications
- White and Baker (1990) discussed its role in the synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines, indicating its utility in producing complex chemical structures (White & Baker, 1990).
- Chu et al. (1991) investigated the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, where this compound plays a significant role (Chu et al., 1991).
Cancer Research
- Ruchelman et al. (2004) studied novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, where this compound was instrumental in the synthesis of effective cancer treatments (Ruchelman et al., 2004).
Eigenschaften
CAS-Nummer |
1216724-75-2 |
|---|---|
Molekularformel |
C29H36N4O6 |
Molekulargewicht |
536.629 |
IUPAC-Name |
4-[[6,7-dimethoxy-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H36N4O6/c1-18(2)30-27(35)21-11-9-20(10-12-21)16-33-28(36)22-14-24(38-4)25(39-5)15-23(22)32(29(33)37)17-26(34)31-13-7-6-8-19(31)3/h9-12,14-15,18-19H,6-8,13,16-17H2,1-5H3,(H,30,35) |
InChI-Schlüssel |
IFEFPEWDNGDVQG-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)



![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)



![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)

